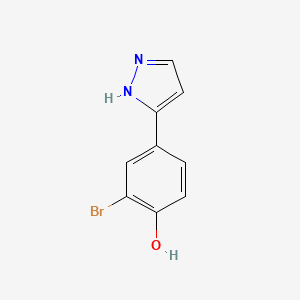![molecular formula C17H12F3NO4 B2652630 N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034254-99-2](/img/structure/B2652630.png)
N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-([2,3’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common component in many pharmaceuticals . The compound also contains a trifluoromethoxy group, which is often used in the synthesis of various organic compounds due to its high reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Benzamides typically have a planar structure due to the conjugation between the carbonyl and the nitrogen . The trifluoromethoxy group would likely add electron-withdrawing character to the compound .Chemical Reactions Analysis
Benzamides can undergo various reactions, such as the Hofmann rearrangement, which is the reaction of a primary amide with a halogen in a strongly basic aqueous medium to convert the amide into a primary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some benzamides have been found to exhibit fluorescence properties .科学的研究の応用
Antiarrhythmic Activity
Research has identified certain benzamides, including N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide, as potential antiarrhythmic agents. A study by Banitt et al. (1977) explored the oral antiarrhythmic activity of benzamides with trifluoroethoxy ring substituents in mice. They found that the most potent compounds were derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, with variations in the heterocyclic ring and the basicity of the amine nitrogen affecting antiarrhythmic activity (Banitt et al., 1977).
Stearoyl-CoA Desaturase-1 Inhibition
A 2009 study by Uto et al. investigated the structure-activity relationship (SAR) of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. They identified a compound with sub-nanomolar IC(50) values in murine and human SCD-1 assays, demonstrating a significant decrease in plasma desaturation index (Uto et al., 2009).
Anti-Tubercular Activity
Nimbalkar et al. (2018) synthesized a series of benzamide derivatives and evaluated them for in vitro anti-tubercular activity against Mycobacterium tuberculosis. Most compounds showed promising activity with an IC50 value of less than 1 µg/mL. The study also found the compounds to be non-cytotoxic against the human cancer cell line HeLa (Nimbalkar et al., 2018).
Development of Semifluorinated Aromatic Polyamides
A study by Bera et al. (2012) focused on the synthesis of new polyamides using semifluorinated aromatic diamines. These polyamides showed solubility in organic solvents, high glass-transition temperatures, good thermal stability, and promising mechanical properties. The study highlighted the potential application of these polyamides in advanced technologies (Bera et al., 2012).
Synthesis of Fluorinated Heterocycles
Meiresonne et al. (2015) explored the use of N-benzoyl β,β-difluoroenamides in heterocyclic synthesis, leading to the formation of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This study demonstrated the unique electrophilic reactivity of these enamides and their potential in the synthesis of fluorinated heterocycles (Meiresonne et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)25-13-3-1-11(2-4-13)16(22)21-9-14-5-6-15(24-14)12-7-8-23-10-12/h1-8,10H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCGOCROKEJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2652550.png)


![N-(1-cyanopropyl)-2-[(3,5-dimethylphenyl)formamido]acetamide](/img/structure/B2652555.png)
![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652560.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2652561.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)

![methyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2652566.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2652567.png)
![1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2652568.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2652570.png)